REACTION_SMILES
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[C:14](=[O:15])([OH:16])[O-:17].[CH3:9][NH:10][CH2:11][CH2:12][OH:13].[Cl:2][c:3]1[cH:4][cH:5][n:6][cH:7][cH:8]1.[ClH:1].[Na+:18]>>[c:3]1([N:10]([CH3:9])[CH2:11][CH2:12][OH:13])[cH:4][cH:5][n:6][cH:7][cH:8]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CNCCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccncc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Type
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product
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Smiles
|
CN(CCO)c1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |